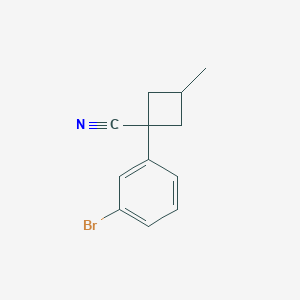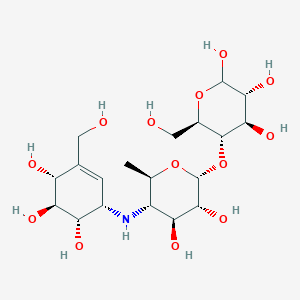![molecular formula C7H7BN2O2 B14038340 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one typically involves the reaction of a boronic acid derivative with an appropriate nitrogen-containing heterocycle. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate ester.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic acid derivatives, boronate esters, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, which can modulate their activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid: This compound shares a similar heterocyclic structure but lacks the boron atom.
1-hydroxy-1,2-dihydro-2-phenyl-3H-benzo[d]imidazole-4-carboxylic acid: Another similar compound with a different substitution pattern on the heterocyclic ring.
Uniqueness
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where boron-containing compounds are advantageous, such as in BNCT and advanced material synthesis.
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
1-hydroxy-2,4-dihydro-2,4,1-benzodiazaborinin-3-one |
InChI |
InChI=1S/C7H7BN2O2/c11-7-9-6-4-2-1-3-5(6)8(12)10-7/h1-4,12H,(H2,9,10,11) |
InChI Key |
ZSJSYYUMBOPYRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2NC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)

![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)

